molecular formula C10H12FNO B13115372 (4-(1-Aminoallyl)-3-fluorophenyl)methanol

(4-(1-Aminoallyl)-3-fluorophenyl)methanol

Cat. No.: B13115372
M. Wt: 181.21 g/mol
InChI Key: IXFOVNXJABTFOD-UHFFFAOYSA-N
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Description

(4-(1-Aminoallyl)-3-fluorophenyl)methanol is an organic compound that features a fluorinated phenyl ring with an aminoallyl group and a methanol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Aminoallyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a fluorinated benzene derivative.

    Substitution Reaction: Introduce the aminoallyl group via a nucleophilic substitution reaction.

    Reduction: Reduce the intermediate product to obtain the methanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the aminoallyl group.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of (4-(1-Aminoallyl)-3-fluorobenzaldehyde) or (4-(1-Aminoallyl)-3-fluorobenzoic acid).

    Reduction: Formation of (4-(1-Aminoethyl)-3-fluorophenyl)methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine

    Drug Development: Possible applications in the development of pharmaceuticals due to its unique structure.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (4-(1-Aminoallyl)-3-fluorophenyl)methanol would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-Aminoallyl)-3-chlorophenyl)methanol
  • (4-(1-Aminoallyl)-3-bromophenyl)methanol
  • (4-(1-Aminoallyl)-3-iodophenyl)methanol

Uniqueness

The presence of the fluorine atom in (4-(1-Aminoallyl)-3-fluorophenyl)methanol can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to different pharmacokinetic properties.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

[4-(1-aminoprop-2-enyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C10H12FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h2-5,10,13H,1,6,12H2

InChI Key

IXFOVNXJABTFOD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)CO)F)N

Origin of Product

United States

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